molecular formula C15H14N2O3 B11939123 Ethyl 4-(phenylazo)phenyl carbonate CAS No. 94860-81-8

Ethyl 4-(phenylazo)phenyl carbonate

Cat. No.: B11939123
CAS No.: 94860-81-8
M. Wt: 270.28 g/mol
InChI Key: CJGURVSMTVAHLJ-UHFFFAOYSA-N
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Description

Ethyl 4-(phenylazo)phenyl carbonate is an organic compound with the molecular formula C15H14N2O3 It is a derivative of phenylazo compounds, which are known for their vivid colors and applications in dyes and pigments

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(phenylazo)phenyl carbonate typically involves the reaction of 4-(phenylazo)phenol with ethyl chloroformate. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-(phenylazo)phenol+ethyl chloroformateethyl 4-(phenylazo)phenyl carbonate+HCl\text{4-(phenylazo)phenol} + \text{ethyl chloroformate} \rightarrow \text{this compound} + \text{HCl} 4-(phenylazo)phenol+ethyl chloroformate→ethyl 4-(phenylazo)phenyl carbonate+HCl

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(phenylazo)phenyl carbonate can undergo various chemical reactions, including:

    Oxidation: The azo group can be oxidized to form different products.

    Reduction: The azo group can be reduced to form amines.

    Substitution: The ethyl carbonate group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the ethyl carbonate group under basic conditions.

Major Products Formed

    Oxidation: Products may include nitroso or nitro derivatives.

    Reduction: Products typically include the corresponding amines.

    Substitution: Products depend on the nucleophile used, resulting in various substituted phenylazo derivatives.

Scientific Research Applications

Ethyl 4-(phenylazo)phenyl carbonate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the production of dyes and pigments due to its vivid color properties.

Mechanism of Action

The mechanism of action of ethyl 4-(phenylazo)phenyl carbonate involves its interaction with various molecular targets. The azo group can participate in electron transfer reactions, while the carbonate group can undergo hydrolysis. These interactions can affect biological pathways and chemical processes, making the compound useful in various applications.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl phenyl carbonate
  • 4-(phenylazo)phenol
  • Methyl 4-(phenylazo)benzoate

Comparison

Ethyl 4-(phenylazo)phenyl carbonate is unique due to the presence of both the azo and carbonate functional groups. This combination allows for a wider range of chemical reactions and applications compared to similar compounds that may only contain one of these functional groups.

Properties

CAS No.

94860-81-8

Molecular Formula

C15H14N2O3

Molecular Weight

270.28 g/mol

IUPAC Name

ethyl (4-phenyldiazenylphenyl) carbonate

InChI

InChI=1S/C15H14N2O3/c1-2-19-15(18)20-14-10-8-13(9-11-14)17-16-12-6-4-3-5-7-12/h3-11H,2H2,1H3

InChI Key

CJGURVSMTVAHLJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)OC1=CC=C(C=C1)N=NC2=CC=CC=C2

Origin of Product

United States

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